molecular formula C83H104ClN10O20S2- B1212896 Brinerdine CAS No. 55128-93-3

Brinerdine

货号: B1212896
CAS 编号: 55128-93-3
分子量: 1661.4 g/mol
InChI 键: WJNSNWBQNIJBPS-QHUIZQASSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brinerdine, also known as this compound, is a useful research compound. Its molecular formula is C83H104ClN10O20S2- and its molecular weight is 1661.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Brinerdine's formulation includes:

  • Clopamide (5 mg) : A thiazide-like diuretic that helps reduce blood pressure by promoting the excretion of sodium and water.
  • Dihydroergocristine (0.5 mg) : A vasodilator that enhances blood flow by relaxing blood vessels.
  • Reserpine (0.1 mg) : An antihypertensive agent that depletes norepinephrine from sympathetic nerve endings, thereby reducing vascular resistance.

Case Study: Comparison with Methyldopa and Hydrochlorothiazide

A study conducted in Zimbabwe compared this compound (CDR) with methyldopa plus hydrochlorothiazide (MD + HCT) in hypertensive patients. The results indicated:

  • Systolic Blood Pressure Reduction :
    • CDR: From 163.9 mmHg to 140.3 mmHg
    • MD + HCT: From 163.9 mmHg to 138.5 mmHg
  • Diastolic Blood Pressure Reduction :
    • CDR: From 105.9 mmHg to 87.8 mmHg
    • MD + HCT: From 105.9 mmHg to 88.9 mmHg

The differences in blood pressure reduction between the two treatments were not statistically significant, but compliance was notably higher for CDR (98.2%) compared to MD + HCT (94.7%) .

Controlled Trial Findings

A double-blind study involving 40 mild to moderate hypertensive patients demonstrated that this compound effectively lowers blood pressure with fewer adverse effects compared to traditional treatments . The trial highlighted:

  • Patient Preference : A majority of patients preferred continuing with this compound due to better tolerability and fewer side effects .

Comparative Analysis of Antihypertensive Agents

Agent Systolic BP Reduction Diastolic BP Reduction Compliance (%) Adverse Effects
This compound23.6 mmHg18.1 mmHg98.2Less frequent sleepiness
Methyldopa + HCT25.4 mmHg17.0 mmHg94.7More frequent sleepiness

Broader Applications

This compound's applications extend beyond hypertension management:

  • Cardiovascular Health : By lowering blood pressure, this compound can reduce the risk of cardiovascular events such as strokes and heart attacks.
  • Patient Compliance : Its favorable side effect profile enhances patient adherence to treatment regimens, which is crucial for long-term management of hypertension.

属性

CAS 编号

55128-93-3

分子式

C83H104ClN10O20S2-

分子量

1661.4 g/mol

IUPAC 名称

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;methanesulfonate;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C35H41N5O5.C33H40N2O9.C14H20ClN3O3S.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);1H3,(H,2,3,4)/p-1/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;9-,10+;/m11../s1

InChI 键

WJNSNWBQNIJBPS-QHUIZQASSA-M

SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]

手性 SMILES

C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]

规范 SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]

同义词

Brinerdine
Briserin
clopamide - dihydroergotoxine - reserpine
clopamide, dihydroergotoxine, reserpine drug combination
Kristepin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。